1-Bromo-2,3-diethoxybenzene
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Overview
Description
Preparation Methods
The synthesis of 1-Bromo-2,3-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,3-diethoxybenzene using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
1-Bromo-2,3-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,3-diethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-diethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to the bromine . The ethoxy groups, being electron-donating, activate the ring and stabilize the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
1-Bromo-2,3-diethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2,3-dimethoxybenzene: Similar in structure but with methoxy groups instead of ethoxy groups.
1-Chloro-2,3-diethoxybenzene: Contains a chlorine atom instead of bromine, leading to differences in reactivity and applications.
2-Bromo-1,3-diethoxybenzene: The position of the bromine atom is different, affecting the compound’s chemical behavior and uses.
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-2,3-diethoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
IAQCHGYBUXQGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)OCC |
Origin of Product |
United States |
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